molecular formula C7H4Br2O3 B14234492 3,6-Dibromo-2,4-dihydroxybenzaldehyde CAS No. 486404-39-1

3,6-Dibromo-2,4-dihydroxybenzaldehyde

Cat. No.: B14234492
CAS No.: 486404-39-1
M. Wt: 295.91 g/mol
InChI Key: YKLUXWMWVKYXFX-UHFFFAOYSA-N
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Description

3,6-Dibromo-2,4-dihydroxybenzaldehyde is a chemical compound with the molecular formula C7H4Br2O3 It is a brominated derivative of 2,4-dihydroxybenzaldehyde, characterized by the presence of two bromine atoms at the 3 and 6 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-2,4-dihydroxybenzaldehyde typically involves the bromination of 2,4-dihydroxybenzaldehyde. One common method is to react 2,4-dihydroxybenzaldehyde with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 3 and 6 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-2,4-dihydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms.

Major Products Formed

    Oxidation: 3,6-Dibromo-2,4-dihydroxybenzoic acid.

    Reduction: 3,6-Dibromo-2,4-dihydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,6-Dibromo-2,4-dihydroxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent.

    Industry: It is used in the production of specialty chemicals and dyes.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2,4-dihydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The bromine atoms and hydroxyl groups play a crucial role in these interactions, potentially forming hydrogen bonds or participating in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-2,4-dihydroxybenzaldehyde: Similar structure but with bromine atoms at the 3 and 5 positions.

    2,4-Dihydroxybenzaldehyde: Lacks bromine atoms, making it less reactive in certain substitution reactions.

    3,4-Dihydroxybenzaldehyde: Different hydroxyl group positions, leading to different chemical properties.

Uniqueness

3,6-Dibromo-2,4-dihydroxybenzaldehyde is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.

Properties

CAS No.

486404-39-1

Molecular Formula

C7H4Br2O3

Molecular Weight

295.91 g/mol

IUPAC Name

3,6-dibromo-2,4-dihydroxybenzaldehyde

InChI

InChI=1S/C7H4Br2O3/c8-4-1-5(11)6(9)7(12)3(4)2-10/h1-2,11-12H

InChI Key

YKLUXWMWVKYXFX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)C=O)O)Br)O

Origin of Product

United States

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